2,5-dibromopentanoyl Chloride
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Overview
Description
2,5-dibromopentanoyl Chloride is an organic compound with the molecular formula C5H7Br2ClO. It is a derivative of pentanoyl chloride, where two bromine atoms are substituted at the 2nd and 5th positions of the pentanoyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-dibromopentanoyl Chloride can be synthesized through the bromination of pentanoyl chloride. The process involves the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2,5-dibromo-pentanoyl chloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters can lead to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dibromopentanoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 2,5-dibromo-pentanol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 2,5-dibromo-pentanol.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2,5-dibromopentanoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme activity.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dibromo-pentanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the acyl chloride group make it a versatile reagent for various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-pentanoyl chloride: Similar structure but with chlorine atoms instead of bromine.
2,5-Dibromo-hexanoyl chloride: Similar structure but with an extended carbon chain.
2,4-Dibromo-pentanoyl chloride: Bromine atoms substituted at different positions.
Uniqueness
2,5-dibromopentanoyl Chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of bromine atoms at the 2nd and 5th positions allows for selective reactions and applications in various fields.
Properties
Molecular Formula |
C5H7Br2ClO |
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Molecular Weight |
278.37 g/mol |
IUPAC Name |
2,5-dibromopentanoyl chloride |
InChI |
InChI=1S/C5H7Br2ClO/c6-3-1-2-4(7)5(8)9/h4H,1-3H2 |
InChI Key |
OUADIZVZFBYKSK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)Cl)Br)CBr |
Origin of Product |
United States |
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